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Compound of Interest

Compound Name:
Proinsulin C-Peptide (31-63),

porcine

Cat. No.: B3028706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the porcine proinsulin C-peptide

fragment spanning amino acid residues 31-63. It details the peptide's primary structure,

methods for its synthesis and purification, and protocols for its quantification. Furthermore, this

guide elucidates the known biological activities of porcine C-peptide, with a focus on its role in

cellular signaling pathways, and presents available quantitative data to support these findings.

Detailed experimental methodologies and visual representations of key pathways and

workflows are included to facilitate understanding and replication in a research and

development setting.

Core Properties of Porcine Proinsulin C-peptide (31-
63)
Porcine proinsulin C-peptide (31-63) is a 33-amino acid fragment derived from the cleavage of

porcine proinsulin. While historically considered a biologically inert byproduct of insulin

synthesis, recent research has revealed its own physiological functions.

Amino Acid Sequence
The primary amino acid sequence of porcine proinsulin C-peptide (31-63) is as follows:
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Single-Letter Code: RREAENPQAGAVELGGGLGGLQALALEGPPQKR

Three-Letter Code: Arg - Arg - Glu - Ala - Glu - Asn - Pro - Gln - Ala - Gly - Ala - Val - Glu - Leu -

Gly - Gly - Gly - Leu - Gly - Gly - Leu - Gln - Ala - Leu - Ala - Leu - Glu - Gly - Pro - Pro - Gln -

Lys - Arg

Synthesis and Purification
The synthesis of porcine proinsulin C-peptide (31-63) is typically achieved through solid-phase

peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol outlines a general procedure for the manual synthesis of porcine C-peptide using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Diethyl ether
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Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

Add HBTU and DIPEA to activate the amino acid.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF and DCM.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the sequence.

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection (step 2).

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the TFA solution containing the cleaved peptide.

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide

under vacuum. The crude peptide is now ready for purification.
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Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
Purification
Materials:

Crude synthetic porcine C-peptide

RP-HPLC system with a preparative C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile

Phase B.

Injection and Gradient Elution:

Inject the dissolved crude peptide onto the column.

Apply a linear gradient of Mobile Phase B (e.g., 5% to 60% over 60 minutes) to elute the

peptide.

Fraction Collection: Collect fractions corresponding to the major peptide peak, monitored by

UV absorbance at 214 nm and 280 nm.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified porcine C-

peptide as a white powder.

Quantification of Porcine C-peptide
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Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most

common methods for the sensitive and specific quantification of porcine C-peptide in biological

samples.

Experimental Protocol: Enzyme-Linked Immunosorbent
Assay (ELISA)
This protocol is based on a commercially available sandwich ELISA kit.

Materials:

ELISA plate pre-coated with anti-porcine C-peptide antibody

Porcine C-peptide standards and samples

Biotinylated detection antibody

Streptavidin-HRP conjugate

TMB substrate

Stop solution

Wash buffer

Plate reader

Procedure:

Standard and Sample Addition: Add standards and samples to the wells of the pre-coated

plate and incubate for 2 hours at room temperature.

Washing: Wash the plate 4-6 times with wash buffer.

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1

hour at room temperature.

Washing: Repeat the washing step.
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Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 30

minutes at room temperature.

Washing: Repeat the washing step.

Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-20

minutes at room temperature.

Stop Reaction: Add the stop solution to each well.

Measurement: Read the absorbance at 450 nm using a plate reader.

Calculation: Construct a standard curve and determine the concentration of porcine C-

peptide in the samples.

Quantitative Data: ELISA and RIA Performance
Parameter ELISA RIA

Detection Limit ~0.03 ng/mL ~0.1 ng/mL

Assay Range 0.1 - 10 ng/mL 0.1 - 10 ng/mL

Intra-assay Precision < 10% < 11%

Inter-assay Precision < 12% < 14%

Note: These values are typical and may vary between different commercial kits.

Biological Activity and Signaling Pathways
Porcine C-peptide has been shown to exert biological effects by interacting with cell surface

receptors and modulating intracellular signaling pathways.

Na+/K+-ATPase Activation
C-peptide can stimulate the activity of Na+/K+-ATPase in various cell types.
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Caption: Workflow for assessing Na+/K+-ATPase activity via 86Rb+ uptake.

MAPK and PI3K Signaling Pathways
C-peptide has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and

Phosphoinositide 3-Kinase (PI3K) signaling pathways, which are crucial for cell growth,

proliferation, and survival.
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Caption: C-peptide signaling through MAPK and PI3K pathways.

Materials:
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Cell culture treated with porcine C-peptide

Lysis buffer

Protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibody

ECL substrate

Chemiluminescence imaging system

Procedure:

Cell Lysis: Lyse the C-peptide treated cells and control cells on ice.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK primary

antibody overnight at 4°C.

Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-

ERK antibody to normalize for protein loading.

Quantitative Data on Biological Effects
The biological effects of C-peptide are dose-dependent. The following table summarizes some

of the reported effective concentrations.

Biological Effect Cell Type Effective Concentration

Na+/K+-ATPase Stimulation Renal tubular cells 0.1 - 10 nM

MAPK (ERK) Phosphorylation Fibroblasts, Endothelial cells 0.1 - 1 nM

PI3K Activation Various cell types 1 - 10 nM

eNOS Activation Endothelial cells 1 - 10 nM

Conclusion
Porcine proinsulin C-peptide (31-63) is a biologically active molecule with the potential for

therapeutic applications. This guide provides foundational knowledge and detailed protocols to

aid researchers in the synthesis, purification, quantification, and functional characterization of

this peptide. The provided information on its signaling pathways and dose-dependent effects

serves as a valuable resource for further investigation into its physiological roles and potential

as a drug candidate. Further research is warranted to fully elucidate its mechanisms of action

and to explore its full therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to Porcine Proinsulin C-
peptide (31-63)]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3028706#porcine-proinsulin-c-peptide-31-63-amino-acid-sequence
https://www.benchchem.com/product/b3028706#porcine-proinsulin-c-peptide-31-63-amino-acid-sequence
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3028706#porcine-proinsulin-c-peptide-31-63-amino-
acid-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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